molecular formula C8H12ClFN2O B1437267 (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride CAS No. 766498-29-7

(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride

Cat. No.: B1437267
CAS No.: 766498-29-7
M. Wt: 206.64 g/mol
InChI Key: GVYRNDSQBNXJFO-UHFFFAOYSA-N
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Description

(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H11FN2O·HCl It is a derivative of hydrazine, featuring a benzyl group substituted with methoxy and fluorine groups

Scientific Research Applications

(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride typically involves the reaction of 3-methoxy-4-fluorobenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds under mild conditions, often at room temperature, to yield the desired hydrazine derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The methoxy and fluorine groups on the benzyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy or fluorine groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can produce a variety of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to alterations in their function. The methoxy and fluorine groups may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)hydrazine hydrochloride: Similar structure but lacks the fluorine substitution.

    (3-Methoxybenzyl)hydrazine hydrochloride: Similar structure but lacks the fluorine substitution.

    (4-Fluorobenzyl)hydrazine hydrochloride: Similar structure but lacks the methoxy substitution.

Uniqueness

(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride is unique due to the presence of both methoxy and fluorine groups on the benzyl ring

Properties

IUPAC Name

(4-fluoro-3-methoxyphenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O.ClH/c1-12-8-4-6(5-11-10)2-3-7(8)9;/h2-4,11H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYRNDSQBNXJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660318
Record name [(4-Fluoro-3-methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059626-02-6, 766498-29-7
Record name Hydrazine, [(4-fluoro-3-methoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1059626-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(4-Fluoro-3-methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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